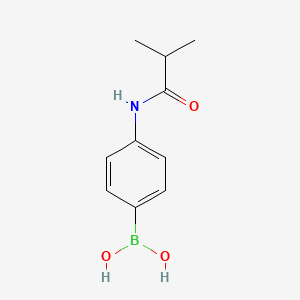

(4-Isobutyramidophenyl)boronic acid

Descripción general

Descripción

(4-Isobutyramidophenyl)boronic acid, also known as 4-(isobutyrylamino)phenylboronic acid, is a boronic acid derivative with the molecular formula C10H14BNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isobutyramido group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutyramidophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds via the formation of a palladium-aryl intermediate, which then undergoes transmetalation with the boron reagent to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. The product is typically purified by recrystallization or chromatography .

Análisis De Reacciones Químicas

General Reactivity of Boronic Acids

Boronic acids, including (4-Isobutyramidophenyl)boronic acid, are characterized by their ability to undergo several key chemical reactions:

-

Transmetallation : This involves the exchange of the boron atom with another metal, which can be facilitated by various ligands.

-

Nucleophilic Addition : Boronic acids can react with nucleophiles to form stable tetrahedral intermediates. The boron atom acts as an electrophile due to its empty p-orbital.

-

Formation of Boronate Esters : Upon reaction with alcohols, boronic acids can form boronate esters, which are crucial in organic synthesis and material science.

Specific Reactions of this compound

-

Nucleophilic Attack on Carbonyl Groups :

-

This compound can act as a nucleophile in reactions with carbonyl compounds, leading to the formation of hydroxyboronate intermediates. This reaction is essential in the synthesis of various pharmaceuticals.

-

-

Inhibition of Metallo-β-Lactamases :

-

Research indicates that this compound and its derivatives can inhibit metallo-β-lactamases by forming covalent bonds with the active site of these enzymes. This reaction involves the nucleophilic attack by the hydroxide ion on the boron atom, leading to a hydroxyboronate complex that effectively blocks enzyme activity .

-

-

Reversible Binding with Saccharides :

Molecular Dynamics and Quantum Mechanics Studies

Recent studies utilizing molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods have provided insights into the reactivity patterns of this compound:

-

Electrophilicity Profiles : The electrophilicity index of the boron atom in this compound has been shown to increase when bound to biological targets, enhancing its reactivity towards nucleophiles in enzymatic active sites .

-

Reaction Coordinate Analysis : Detailed analyses have revealed that the transition states for nucleophilic attacks involve specific distances between the boron atom and the attacking nucleophile, which are critical for understanding the reaction kinetics and mechanisms involved .

Key Reaction Parameters

The following table summarizes key parameters observed during reactions involving this compound:

| Reaction Type | Key Parameters | Observations |

|---|---|---|

| Nucleophilic Addition | Electrophilicity Index (f+) | Higher values indicate stronger nucleophilicity |

| Inhibition of Metallo-β-Lactamases | Coordination Bond Lengths | Shorter lengths correlate with higher inhibition potency |

| Boronate Ester Formation | Reaction Rate Constants | Varies based on solvent and temperature conditions |

Aplicaciones Científicas De Investigación

Anticancer Applications

Boronic acids, including (4-Isobutyramidophenyl)boronic acid, have been investigated for their potential in cancer therapy. They can modify the selectivity and pharmacokinetic properties of existing drugs. For instance, compounds containing boronic acid moieties have been shown to enhance the activity of proteasome inhibitors like bortezomib, which is used to treat multiple myeloma. The introduction of boronic acids into drug structures can improve their efficacy and reduce side effects .

Case Study: Bortezomib

- Drug Name: Bortezomib

- Mechanism: Proteasome inhibition

- Indication: Multiple myeloma

- Approval: FDA (2003), EMA (2004)

This demonstrates the significant role that boronic acids play in enhancing therapeutic profiles of anticancer agents.

Suzuki Coupling Reactions

This compound is utilized as a key intermediate in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. This method is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

The ability to form stable complexes with palladium makes this compound a valuable reagent in these reactions.

Sensor Technology

Boronic acids have unique properties that allow them to interact selectively with diols, making them useful in sensor applications. This compound has been explored for its potential in developing sensors for glucose and other biomolecules.

Case Study: Glucose Sensors

- Methodology: Incorporation into polymeric membranes to create potentiometric sensors.

- Application: Detection of glucose levels in biological samples.

- Outcome: Enhanced sensitivity and selectivity compared to traditional methods .

Enzyme Stabilization

In the field of biochemistry, this compound has been identified as an effective stabilizer for enzymes used in detergents. It helps maintain enzyme activity over time, improving the performance of laundry and dishwashing products.

| Application | Enzyme Type | Concentration Used | Effectiveness |

|---|---|---|---|

| Detergent Formulations | Proteases | < 0.08 wt% | Reduces loss of hydrolytic activity; increases stability . |

This application highlights its importance not only in chemical synthesis but also in consumer products.

Mecanismo De Acción

The mechanism of action of (4-Isobutyramidophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-aryl intermediate, which undergoes transmetalation with the boronic acid to form a new carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the isobutyramido group, making it less sterically hindered and more reactive in certain reactions.

4-Iodophenylboronic Acid: Contains an iodine substituent, which can participate in additional reactions such as halogen exchange.

4-Formylphenylboronic Acid: Contains a formyl group, making it useful in the synthesis of complex molecules through formylation reactions.

Uniqueness

(4-Isobutyramidophenyl)boronic acid is unique due to the presence of the isobutyramido group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can also impact its biological activity, making it a valuable compound for research and industrial applications .

Actividad Biológica

(4-Isobutyramidophenyl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current knowledge regarding its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications. They have been explored as enzyme inhibitors, particularly in the context of cancer therapy and antibacterial agents. The unique structural features of boronic acids allow them to mimic natural substrates, enhancing their efficacy as inhibitors.

- Enzyme Inhibition : Boronic acids, including this compound, have been shown to inhibit serine proteases and other enzymes. For instance, studies have demonstrated that certain boronic acid derivatives can inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and a target for diabetes therapy .

- Anticancer Activity : Research indicates that this compound has potential anticancer properties. It has been evaluated against various cancer cell lines, revealing a dose-dependent decrease in cell viability. The compound's mechanism may involve the inhibition of proteasomal activity or interference with signaling pathways related to cell proliferation .

- Antibacterial Properties : The compound has also been investigated for its antibacterial activity, particularly as a β-lactamase inhibitor. Boronic acid derivatives can act as transition state inhibitors, effectively combating antibiotic resistance by inhibiting enzymes that degrade β-lactam antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

- Substituents on the Phenyl Ring : Variations in substituents can significantly affect the compound's potency and selectivity. For example, the introduction of halogens or other functional groups can enhance binding affinity to target enzymes .

- Isostere Replacement : The ability of boronic acids to act as bioisosteres for carboxylic acids or amides allows for modifications that retain or enhance biological activity while potentially improving pharmacokinetic properties .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound on prostate cancer cell lines (LAPC-4 and PC-3), researchers observed significant antiproliferative effects with an IC50 value indicating effective concentration levels for therapeutic use. The study highlighted the importance of substituent positioning on the phenyl ring in modulating activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of DPP-IV by boronic acid derivatives, including this compound. The results showed that specific stereochemistry at the active site was crucial for inhibitory activity, with the (R)-isomer demonstrating superior efficacy compared to others .

Data Summary

| Property | Value/Description |

|---|---|

| Target Enzymes | Dipeptidyl Peptidase IV (DPP-IV), β-lactamases |

| IC50 Values | Varies by target; significant inhibition noted at low micromolar concentrations |

| Cell Lines Tested | LAPC-4, PC-3 (prostate cancer), 4T1 (breast cancer) |

| Mechanism of Action | Enzyme inhibition, proteasome inhibition |

| Notable Substituents | Halogens enhance activity; specific amide placements critical |

Propiedades

IUPAC Name |

[4-(2-methylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWRRIVRDITVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657413 | |

| Record name | [4-(2-Methylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-50-8 | |

| Record name | [4-(2-Methylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.